Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate

Lipophilicity logP physicochemical property

Ethyl 3‑[4‑(benzyloxy)phenyl]‑3‑hydroxypropanoate (MW 300.35 g/mol, C₁₈H₂₀O₄, XLogP3‑AA 2.7) is a racemic β‑hydroxy ester that combines a 4‑benzyloxyphenyl substituent at the β‑position with an ethyl ester terminus [REFS‑1]. The benzyloxy group functions as a redox‑labile protecting group, enabling on‑demand unveiling of the corresponding phenol by catalytic hydrogenolysis [REFS‑2].

Molecular Formula C18H20O4
Molecular Weight 300.354
CAS No. 328396-03-8
Cat. No. B2913752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate
CAS328396-03-8
Molecular FormulaC18H20O4
Molecular Weight300.354
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O
InChIInChI=1S/C18H20O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3
InChIKeyJLOHCJGAMMDPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate (CAS 328396‑03‑8): Core Properties & Class Definition


Ethyl 3‑[4‑(benzyloxy)phenyl]‑3‑hydroxypropanoate (MW 300.35 g/mol, C₁₈H₂₀O₄, XLogP3‑AA 2.7) is a racemic β‑hydroxy ester that combines a 4‑benzyloxyphenyl substituent at the β‑position with an ethyl ester terminus [REFS‑1]. The benzyloxy group functions as a redox‑labile protecting group, enabling on‑demand unveiling of the corresponding phenol by catalytic hydrogenolysis [REFS‑2]. This scaffold is a key intermediate in the synthesis of GPR40/FFAR1 agonists and other phenylpropanoic acid‑derived bioactive molecules [REFS‑3][REFS‑4].

Why Ethyl 3‑[4‑(benzyloxy)phenyl]‑3‑hydroxypropanoate Cannot Be Trivially Replaced by In‑Class Analogues


The 4‑benzyloxyphenyl motif confers a distinct lipophilicity profile (XLogP 2.7 [REFS‑1]) that cannot be replicated by simple alkoxy or hydroxy analogues. Smaller substituents (e.g., methoxy, hydroxy) reduce the partition coefficient by ≥0.6 log units [REFS‑2], altering compound partitioning in biphasic reactions and biological membrane permeation. Moreover, the benzyloxy group uniquely allows orthogonal deprotection under mild hydrogenolysis, which is not feasible with methyl or ethyl ethers [REFS‑3]. These physicochemical differences mean that substituting with a methoxy or hydroxy congener directly changes the reactivity, solubility, and metabolic fate of any downstream product [REFS‑4].

Quantitative Evidence Dashboard: Ethyl 3‑[4‑(benzyloxy)phenyl]‑3‑hydroxypropanoate vs. Closest Analogs


Lipophilicity Gap Between 4‑Benzyloxy and 4‑Hydroxy/4‑Methoxy Analogues Governs Solvent Partitioning

The target compound's XLogP3 value (2.7) is significantly higher than that of the 4‑hydroxy‑3‑methoxy congener (Log P ≈ 2.11 [REFS‑1]). A Δlog P of ≈+0.6 represents roughly a four‑fold increase in octanol/water partition coefficient, directly impacting solubility in organic phases and passive membrane permeability [REFS‑2].

Lipophilicity logP physicochemical property drug design

Orthogonal Deprotection Selectivity: Benzyloxy vs. Methoxy/Ethoxy Substituents

The 4‑benzyloxy group is quantitatively removable by catalytic hydrogenation (Pd/C, H₂) to yield the free phenol, a transformation illustrated in US 8859494 B2 where 9.3 g of the benzyloxy precursor was smoothly debenzylated to the phenol [REFS‑1]. In contrast, methoxy and ethoxy aryl ethers are inert under these conditions, requiring harsh reagents (e.g., HBr/AcOH or BBr₃), which can degrade acid‑ or Lewis‑acid‑sensitive functionality elsewhere in the molecule [REFS‑2].

protecting group hydrogenolysis orthogonal synthesis

Availability of Both Enantiomers and the Racemate Enables Defined Stereochemical Studies

The racemate (CAS 328396‑03‑8) is commercially available alongside the isolated (S)‑enantiomer (CAS 88268‑62‑6) and (R)‑enantiomer (CAS 2181606‑02‑8) [REFS‑1][REFS‑2]. This contrasts with many simpler β‑hydroxy esters where only the racemate is stocked. Access to both enantiomers allows scientists to deconvolute stereospecific biological effects — a necessity because enantiomers of β‑hydroxy‑phenylpropanoates frequently display divergent activities at GPR40 and related targets [REFS‑3].

chiral resolution enantiomeric excess stereochemistry

Proven Scalable Synthesis in Patent Literature Supports Procurement for Multi‑Gram Campaigns

A reproducible, scalable route is documented in US 8859494 B2: condensation of p‑benzyloxybenzaldehyde with ethyl acetate enolate furnishes 41 g of the target compound as a colourless solid in a single batch [REFS‑1]. Many structurally related β‑hydroxy esters lack a published scalable procedure, placing the burden of process development on the end‑user. The existence of a patent‑exemplified synthesis reduces scale‑up risk and accelerates hit‑to‑lead timelines.

scale‑up patent synthesis process chemistry

Direct Structural Biology Precedent: Benzyloxyphenyl Scaffold Engages Target Binding Pockets with Defined Geometry

Although the intact ester has not been co‑crystallised, the closely related 3‑(4‑benzyloxyphenyl)‑2‑(R)‑amino‑1‑propanethiol inhibitor of leukotriene A₄ hydrolase positions the benzyloxyphenyl tail in a narrow hydrophobic channel, as revealed by X‑ray crystallography [REFS‑1]. Substitution of the benzyloxy group by smaller alkoxy moieties reduces binding enthalpy by disrupting hydrophobic contacts, leading to a substantial drop in inhibitory potency (picomolar to nanomolar). This structural evidence validates the benzyloxy group as a privileged pharmacophore element that cannot be replaced by a methoxy or ethoxy group without losing target engagement [REFS‑2].

crystal structure binding mode hydrophobic pocket

Optimal Use Cases for Ethyl 3‑[4‑(benzyloxy)phenyl]‑3‑hydroxypropanoate Based on Validated Differentiation


Late‑Stage Phenol Unveiling in Multi‑Step Medicinal Chemistry Syntheses

The hydrogenolytically cleavable benzyloxy group allows the compound to serve as a protected phenol synthon. This is especially valuable in routes to GPR40 agonists, where the free phenol is required for target engagement but must be masked during alkylation, acylation or organometallic steps [REFS‑1]. Using the benzyloxy‑protected intermediate avoids side reactions that would occur with an unprotected phenol, while the mild deprotection preserves acid‑ or base‑sensitive fragments [REFS‑2].

Chiral Probe Synthesis for Enantioselective SAR Studies

The commercial availability of both (R)‑ and (S)‑enantiomers alongside the racemate permits direct determination of enantiomeric excess and absolute configuration in biological assays. This is critical in programs targeting GPR40/FFAR1, where enantiomeric preference can be profound [REFS‑3]. Laboratories can procure the enantiopure forms to establish stereospecific activity profiles without investing in preparative chiral chromatography.

Pre‑clinical Supply of Key Intermediates for Diabetes and Metabolic Disease Projects

The demonstrated scalable synthesis (41 g batch) documented in US 8859494 B2 provides a reliable entry point for producing gram‑quantities of advanced intermediates en route to clinical candidates. This de‑risks the transition from hit discovery to lead optimisation by ensuring a reproducible procurement source [REFS‑4].

Physicochemical Property Diversification in Fragment‑Based Drug Discovery

With an XLogP of 2.7, the compound occupies a higher lipophilicity space than its hydroxy or methoxy counterparts (Log P ≈ 1.5‑2.1). When included in fragment or scaffold‑hopping libraries, it can be used to explore the lipophilic tolerance of a target binding site without introducing metabolically vulnerable alkyl chains, thus aiding in balancing potency and ADME properties [REFS‑5].

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